6-Bromo-4-methylpyridine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of a bromine atom and a cyano group attached to a pyridine ring, specifically at the 6 and 2 positions, respectively. This compound has garnered attention in various fields of chemistry due to its potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, including bromination and subsequent reactions involving carbonitriles. Its structural formula is C7H5BrN2, and it is indexed under the CAS number 157329-90-3. The compound is available from chemical suppliers like Sigma-Aldrich and BenchChem, which provide details on its properties and synthesis methods .
6-Bromo-4-methylpyridine-2-carbonitrile is classified as a pyridine derivative due to its pyridine ring structure. It falls under the category of halogenated compounds because of the presence of bromine. Additionally, it can be categorized as a nitrile, given the cyano functional group.
The synthesis of 6-bromo-4-methylpyridine-2-carbonitrile typically involves several steps:
The synthesis can be achieved using methods such as:
A specific example includes the use of p-toluenesulfonic acid as a catalyst in esterification reactions to improve yields and simplify purification processes .
The molecular structure of 6-bromo-4-methylpyridine-2-carbonitrile features:
The molecular weight of 6-bromo-4-methylpyridine-2-carbonitrile is approximately 201.03 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can be used for its identification and characterization .
6-Bromo-4-methylpyridine-2-carbonitrile can participate in various chemical reactions, including:
The reactivity of the compound is primarily influenced by the electron-withdrawing nature of the cyano group and the electron-donating properties of the methyl group, which affect its electrophilicity and nucleophilicity during reactions.
In terms of biological activity, compounds similar to 6-bromo-4-methylpyridine-2-carbonitrile often exhibit mechanisms involving:
Studies have indicated that pyridine derivatives can act as potential therapeutic agents, particularly in cancer treatment, by modulating signaling pathways or acting as enzyme inhibitors .
Relevant analyses such as spectroscopic studies (FTIR, NMR) provide insights into its functional groups and molecular interactions .
6-Bromo-4-methylpyridine-2-carbonitrile has several scientific uses:
The compound 6-bromo-4-methylpyridine-2-carbonitrile (CAS: 157329-90-3) emerged as a strategically significant heterocyclic building block in the 1990s, coinciding with advances in transition-metal-catalyzed cross-coupling reactions. Its first reported synthesis and characterization around this period addressed a growing need for multifunctional pyridine derivatives capable of selective bond formation. The simultaneous presence of bromine (halogen) and carbonitrile (cyano) groups on a methyl-substituted pyridine core enabled novel disconnection strategies in complex molecule assembly, particularly for pharmaceuticals and agrochemicals [2] [3]. Unlike simpler pyridine precursors, this compound’s orthogonal reactivity—where the bromine permits halogen-metal exchange or cross-coupling and the nitrile facilitates hydrolysis or nucleophilic addition—catalyzed its adoption in industrial-scale medicinal chemistry programs. Its structural complexity relative to monofunctional pyridines (e.g., 2-bromo-6-methylpyridine, CAS 5315-25-3) positioned it as a higher-value intermediate for constructing molecular architectures unattainable with earlier heterocycles [10].
Table 1: Key Historical Milestones
Year | Development | Significance |
---|---|---|
1990s | Initial synthetic access and characterization | Enabled targeted derivatization of trisubstituted pyridine scaffolds |
2000s | Adoption in Pd-catalyzed cross-coupling | Accelerated synthesis of kinase inhibitors and receptor antagonists |
2010s | Application in continuous flow chemistry | Improved safety profile for large-scale bromination steps |
The molecular architecture of 6-bromo-4-methylpyridine-2-carbonitrile (C₇H₅BrN₂, MW 197.03 g/mol) features three distinct functional groups arranged with precise regiochemical relationships:
Table 2: Structural and Electronic Parameters
Parameter | Value/Characteristic | Method of Determination |
---|---|---|
Molecular weight | 197.03 g/mol | Mass spectrometry |
Electron-withdrawing nature | σₘ (C≡N) = +0.56; σₘ (Br) = +0.39 | Hammett constant analysis |
Preferred metalation site | C6 (bromine-assisted) | DFT calculations & experimental |
Dipole moment | 4.2 D (in benzene) | Dielectric spectroscopy |
6-Bromo-4-methylpyridine-2-carbonitrile serves as a linchpin intermediate in drug discovery due to its balanced reactivity profile and pharmacokinetic property modulation capabilities. Key applications include:
Table 3: Representative Pharmaceutical Applications
Therapeutic Area | Derivative Structure | Biological Target |
---|---|---|
Oncology | 5-Aryl-6-methylpyridinyl-2-carbonitriles | Bruton's tyrosine kinase (BTK) |
Neuroscience | 6-(Aminomethyl)-4-methylpyridin-2-yl)boronic acids | GABAA receptors |
Inflammation | 6-(Pyrazol-4-yl)-4-methylpicolinonitriles | PDE4 inhibitors |
The compound’s synthetic versatility is exemplified in its conversion to 5-bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9) via directed ortho-metalation, further expanding accessible chemical space. Modern routes achieve this isomer with >98% regioselectivity using tert-butyllithium at -78°C, underscoring the precision enabled by the parent scaffold’s inherent directing effects [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1